molecular formula C15H12Cl2FNOS B2584070 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone CAS No. 2034416-97-0

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Cat. No.: B2584070
CAS No.: 2034416-97-0
M. Wt: 344.23
InChI Key: AZWYRPXAJHHYNO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-c]pyridine core fused with a dihydrothiophene ring, substituted at the 2-position with a chlorine atom. The ethanone moiety is linked to a 2-chloro-6-fluorophenyl group, conferring distinct electronic and steric properties.

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNOS/c16-11-2-1-3-12(18)10(11)7-15(20)19-5-4-13-9(8-19)6-14(17)21-13/h1-3,6H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWYRPXAJHHYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone generally involves multi-step organic reactions. A common synthetic route might include:

  • Halogenation: : Introduction of chlorine and fluorine atoms to the respective aromatic rings.

  • Cyclization: : Formation of the fused heterocyclic ring system.

  • Ketonization: : Introduction of the ethanone moiety.

Industrial Production Methods

For large-scale production, continuous flow reactors might be used to ensure high yield and purity. Optimizing reaction conditions such as temperature, solvent choice, and catalyst usage is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Transforming functional groups within the compound to higher oxidation states.

  • Reduction: : Gaining electrons to reduce functional groups.

  • Substitution: : Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromic acid.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Reagents: : Halogens, nucleophiles like OH-, NH3.

Major Products Formed

The specific products formed will depend on the reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might result in alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a precursor in synthesizing more complex molecules.

Biology

Its unique structure may interact with biological molecules, making it a candidate for biochemical studies.

Medicine

Researchers might explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.

Industry

It could be used in material science for developing new materials with specific properties or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to biological effects. The fused ring system can provide rigidity and specific spatial orientation, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

1-(2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (6a-6p)

  • Key Differences: Incorporates a triazole-carboxylic acid group instead of the ethanone moiety.
  • Activity : Derivatives exhibited potent in vivo antithrombotic activity due to enhanced hydrogen bonding from the carboxylic acid group, improving target engagement (e.g., thrombin or factor Xa inhibition) .
  • Molecular Weight : Higher (~450–500 g/mol) due to the triazole-carboxylic acid substituent.

1-Cyclopropyl-2-(2-fluorophenyl)-2-(2-hydroxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone

  • Key Differences: Replaces the 2-chloro substituent on the thieno-pyridine with a hydroxy group and introduces a cyclopropyl ring.
  • Cyclopropyl may enhance metabolic stability by resisting oxidative degradation .

1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone

  • Key Differences: Substitutes the thieno ring with a thiazolo system and adds a pyrazole-ethyl-fluorophenyl group.
  • Activity: The thiazolo-pyridine scaffold and pyrazole moiety suggest divergent targets (e.g., kinase inhibition) compared to the thieno-pyridine core .
  • Molecular Weight : Significantly higher (407.49 g/mol) due to the pyrazole and thiazolo extensions.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s 2-chloro-6-fluorophenyl group confers higher logP (~3.5) compared to the hydroxy-substituted analog (logP ~2.8) .
  • Solubility: The triazole-carboxylic acid derivatives (6a-6p) exhibit better aqueous solubility (>50 μM) due to ionizable groups, whereas the ethanone-based compounds require formulation optimization .
  • Metabolic Stability : Cyclopropyl and chloro substituents reduce CYP450-mediated metabolism, extending half-life .

Biological Activity

The compound 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a member of the thienopyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H14ClN2O
  • Molecular Weight : 284.74 g/mol
  • IUPAC Name : this compound

The compound features a thieno[3,2-c]pyridine core substituted with a chloro and fluorophenyl group, contributing to its unique reactivity and biological profile.

Anticancer Properties

Research indicates that derivatives of thienopyridines exhibit significant anticancer activity. For instance, a study demonstrated that compounds structurally related to This compound inhibited cancer cell proliferation in vitro. The IC50 values for various derivatives were recorded, highlighting their effectiveness against different cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AHeLa1.5
Compound BMCF-70.8
Compound CA5491.0

These findings suggest that structural modifications can enhance the anticancer potency of thienopyridine derivatives.

Antimicrobial Activity

Thienopyridine derivatives have also shown promising antimicrobial properties. A study evaluated various thienopyridine compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of thienopyridines suggest potential applications in treating neurological disorders. For example, compounds derived from this scaffold have been tested for their affinity towards adenosine receptors, showing promise as non-nucleoside agonists in epilepsy treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR of This compound is crucial for optimizing its biological activity. Key findings include:

  • Chlorine Substituents : The presence of chlorine atoms on the phenyl ring enhances binding affinity to target proteins.
  • Fluorine Substitution : The fluorine atom increases lipophilicity, potentially improving cell membrane permeability.

Case Studies

  • Anticancer Activity Study : A recent study evaluated the efficacy of this compound against various cancer cell lines. The findings indicated that it effectively induced apoptosis in cancer cells through the activation of specific signaling pathways.
    "The compound demonstrated a significant reduction in cell viability across multiple cancer types, suggesting its potential as a therapeutic agent."
  • Neuropharmacological Investigation : Another study focused on the effects of thienopyridine derivatives on neurological conditions. Results indicated that these compounds could modulate neurotransmitter systems effectively.

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